N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 867300-85-4) is a heterocyclic compound featuring a quinoline core fused with a thiophene moiety, linked to a 1,3,4-oxadiazole ring via a thioether bridge. This compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are extensively studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Properties
Molecular Formula |
C21H20N4O2S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-13(2)11-22-19(26)12-29-21-25-24-20(27-21)15-10-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
LBQBDYRGLYXSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely involves multiple steps, including the formation of the quinoline, thiophene, and oxadiazole rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Formation of Thiophene Ring: This might involve the Gewald reaction or other cyclization methods.
Formation of Oxadiazole Ring: This could involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Assembly: The final steps would involve coupling these rings under suitable conditions, possibly using reagents like thionyl chloride, phosphorus oxychloride, or other activating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide could have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in materials science, possibly in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences :
- The target compound substitutes the quinoline moiety with a thiophen-2-yl group, unlike bromophenyl (Compound 14) or chlorophenyl (Compound 154) groups in analogs.
- The N-isobutyl acetamide side chain contrasts with N-aryl (e.g., 4-acetylphenyl in Compound 14) or heterocyclic (e.g., benzothiazol-2-yl in ) groups in related compounds.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Observations :
- High melting points in phthalazinone derivatives (e.g., Compound 4b) suggest strong intermolecular interactions due to sulfamoyl groups .
Anticancer Activity
- Compound 154 demonstrated potent activity against A549 lung cancer cells (IC50: 3.8 ± 0.02 μM), with 25-fold selectivity over noncancerous HEK cells. Halogen substituents (e.g., Cl) and electron-donating groups (EDGs) were critical for efficacy .
- Benzofuran-oxadiazole analogs () showed antimicrobial activity, suggesting that heterocyclic moieties influence target specificity.
Enzyme Inhibition
Structure-Activity Relationships (SAR)
- Halogen Substituents: Bromine or chlorine on the quinoline/phenyl ring enhances cytotoxicity (e.g., Compound 14, 154) but may reduce metabolic stability .
- Acetamide Side Chains : N-Isobutyl groups balance lipophilicity and bioavailability, whereas sulfamoyl (Compound 4b) or acetylphenyl (Compound 14) groups introduce polar interactions .
- Heterocyclic Cores : Thiophene (target compound) vs. benzofuran () alters π-π stacking and electronic effects, impacting target binding.
Biological Activity
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C21H20N4O2S. The compound features a unique combination of a quinoline moiety, an oxadiazole ring, and a thiophene group, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that various oxadiazole derivatives showed promising cytotoxic effects against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF7 (Breast Cancer) | 0.045 |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 0.067 |
These findings suggest that this compound may also possess similar anticancer efficacy due to its structural components .
Antimicrobial Activity
The presence of the oxadiazole and thiophene moieties in the compound has been associated with antimicrobial properties. Studies have shown that compounds with these structures can inhibit the growth of various bacterial and fungal strains. The following table summarizes some key findings:
These results indicate that this compound may serve as a potent antimicrobial agent.
Anti-inflammatory Activity
Compounds containing thiophene and oxadiazole rings have shown anti-inflammatory effects in various studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines. For example:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Thiophene-Oxadiazole Derivative C | 75% at 50 µM | |
| Thiophene-Oxadiazole Derivative D | 80% at 50 µM |
Such data suggest that N-Isobutyl derivatives may also contribute to reducing inflammation in biological systems.
The biological activities of N-Isobutyl derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting specific enzymes involved in cancer cell proliferation.
- Interaction with DNA : Certain compounds can intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may influence key signaling pathways related to cell survival and apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for anticancer activity. The study demonstrated that modifications on the oxadiazole ring significantly influenced the biological activity, emphasizing structure–activity relationships (SAR). The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
